N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Crystallography Structural Biology Medicinal Chemistry

N-(2,3-Dimethylphenyl)hydrazinecarbothioamide (CAS 13278-47-2, molecular formula C₉H₁₃N₃S, molecular weight 195.28 g/mol) is a substituted thiosemicarbazide derivative. It is characterized by a 2,3-dimethylphenyl substituent attached to the N4 position of the hydrazinecarbothioamide core.

Molecular Formula C9H13N3S
Molecular Weight 195.29 g/mol
CAS No. 13278-47-2
Cat. No. B076571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)hydrazinecarbothioamide
CAS13278-47-2
Synonyms3-amino-1-(2,3-dimethylphenyl)thiourea
Molecular FormulaC9H13N3S
Molecular Weight195.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=S)NN)C
InChIInChI=1S/C9H13N3S/c1-6-4-3-5-8(7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
InChIKeyDFWYQZYTNMMADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dimethylphenyl)hydrazinecarbothioamide (CAS 13278-47-2): A 2,3-Disubstituted Thiosemicarbazide Scaffold for Medicinal Chemistry and Biological Evaluation


N-(2,3-Dimethylphenyl)hydrazinecarbothioamide (CAS 13278-47-2, molecular formula C₉H₁₃N₃S, molecular weight 195.28 g/mol) is a substituted thiosemicarbazide derivative . It is characterized by a 2,3-dimethylphenyl substituent attached to the N4 position of the hydrazinecarbothioamide core. The compound exists as a solid with a reported melting point of 160 °C and a predicted boiling point of 313.9±52.0 °C . As a member of the thiosemicarbazide class, it serves as a versatile intermediate for the synthesis of heterocyclic compounds, including 1,3,4-thiadiazoles and 1,2,4-triazoles, which are of interest in medicinal chemistry [1].

Why Generic Substitution of N-(2,3-Dimethylphenyl)hydrazinecarbothioamide Fails: The Critical Role of Regioisomeric Purity


N-(2,3-Dimethylphenyl)hydrazinecarbothioamide cannot be generically substituted with other dimethylphenyl regioisomers (e.g., 2,4-, 2,5-, or 3,5-dimethylphenyl) due to the profound influence of the methyl substitution pattern on molecular conformation and biological activity. X-ray crystallography directly demonstrates that the dihedral angle between the aromatic ring and the SCNN-group is 85.3° for the 2,3-isomer, while it is only 7.2° for the 3,5-isomer, leading to drastically different molecular shapes and potential target interactions [1]. Furthermore, structure-activity relationship studies across related thiosemicarbazide series indicate that the position of methyl groups significantly impacts both the potency and selectivity of enzyme inhibition and antimicrobial activity, making regioisomeric purity a critical factor for reproducible research outcomes [2].

Quantitative Evidence Guide: Differentiating N-(2,3-Dimethylphenyl)hydrazinecarbothioamide from Its Regioisomers and Analogs


Crystallographic Conformation Differentiates the 2,3-Dimethylphenyl Isomer from the 3,5-Dimethylphenyl Analog

X-ray crystallographic analysis reveals a stark conformational difference between N-(2,3-dimethylphenyl)hydrazinecarbothioamide (I) and N-(3,5-dimethylphenyl)hydrazinecarbothioamide (II) [1]. The dihedral angle between the aromatic ring plane and the SCNN-group is 85.3° for compound I, indicating a nearly orthogonal orientation, while the same angle is 7.2° for compound II, indicating a nearly coplanar arrangement. This structural disparity directly affects the spatial presentation of key pharmacophoric elements, which can influence molecular recognition and binding to biological targets.

Crystallography Structural Biology Medicinal Chemistry

Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition Profile

N-(2,3-Dimethylphenyl)hydrazinecarbothioamide demonstrates inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), an enzyme target for antiviral and anticancer therapies [1]. The compound exhibits a Ki of 430 nM against the IMP substrate and a Ki of 440 nM against the NAD⁺ cofactor binding site. These values represent a baseline activity profile for the unsubstituted hydrazinecarbothioamide core.

Enzymology Antiviral Anticancer

Carbonic Anhydrase (CA) Isoform Selectivity Profile

The compound exhibits differential inhibitory activity against human carbonic anhydrase (CA) isoforms [1]. It shows a Ki of 7.97 µM against CA1, a Ki of 1.60 µM against CA9, and a Ki greater than 100 µM against CA2. This profile indicates a notable selectivity against CA2 and a preference for CA9 over CA1 by a factor of approximately 5.

Enzyme Inhibition Glaucoma Anticancer

N-(2,3-Dimethylphenyl)hydrazinecarbothioamide: Application Scenarios Driven by Structural and Biological Evidence


Structure-Based Drug Design Requiring a Non-Planar Thiosemicarbazide Scaffold

The crystallographically determined near-orthogonal conformation (85.3° dihedral angle) of N-(2,3-dimethylphenyl)hydrazinecarbothioamide distinguishes it from planar regioisomers like the 3,5-dimethylphenyl analog (7.2° dihedral angle) [1]. This unique 3D geometry can be exploited in structure-based drug design to explore binding pockets that favor a bent or orthogonal pharmacophore. Researchers seeking to investigate the impact of conformation on target engagement should prioritize this specific regioisomer.

Medicinal Chemistry Programs Targeting IMPDH2 or Carbonic Anhydrase IX

The compound serves as a validated starting point for IMPDH2 inhibitor development, with measured Ki values of 430 nM and 440 nM against the enzyme's substrate and cofactor binding sites, respectively [1]. Additionally, its selectivity profile against carbonic anhydrase isoforms (Ki CA9 = 1.60 µM, Ki CA2 >100 µM) makes it a suitable scaffold for developing CA9-selective agents for anticancer research [2]. This quantitative baseline data enables rational SAR exploration.

Synthesis of Heterocyclic Derivatives via Cyclization

As a thiosemicarbazide, N-(2,3-dimethylphenyl)hydrazinecarbothioamide is a versatile precursor for synthesizing 1,3,4-thiadiazoles and 1,2,4-triazoles, heterocycles with established bioactivity [1]. The 2,3-dimethyl substitution pattern on the phenyl ring imparts unique steric and electronic properties to the resulting heterocyclic products, which can translate into differentiated biological profiles compared to products derived from other dimethylphenyl isomers. This application is directly supported by established synthetic methodologies.

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